Product packaging for PYRIDOXATIN(Cat. No.:CAS No. 149196-98-5)

PYRIDOXATIN

Cat. No.: B588635
CAS No.: 149196-98-5
M. Wt: 263.337
InChI Key: OQJADHLOEAOIGC-LSCVPOLPSA-N
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Description

Historical Context of Natural Product Discovery and Development

The use of natural products for medicinal purposes is a practice as old as human civilization itself. Ancient societies across the globe, from Mesopotamia to Egypt, documented the use of plant- and fungus-derived concoctions to treat a variety of ailments. nih.gov These early applications, based on empirical observation, laid the groundwork for the field of pharmacognosy. The scientific era of natural product discovery, however, was arguably ignited by Alexander Fleming's discovery of penicillin from the fungus Penicillium notatum in 1928, a watershed moment that heralded the age of antibiotics and catalyzed a global effort to screen microorganisms for new drugs. tandfonline.comfrontiersin.org

Historically, the process of drug discovery from natural sources involved the collection of organisms, extraction of their chemical constituents, and screening for biological activity. scirp.org This classical approach, though fruitful, was often slow and laborious. The mid-20th century saw the introduction of more systematic screening programs and the development of sophisticated analytical techniques for structure elucidation. wikipedia.org However, the rise of high-throughput screening of synthetic compound libraries in the 1990s led to a temporary decline in the focus on natural products within many pharmaceutical companies. nih.gov Despite this, natural products and their derivatives have remained a critical source of new chemical entities (NCEs), with a significant percentage of all approved drugs being derived from or inspired by nature. scirp.orgwikipedia.org In recent years, technological advancements in genomics, metabolomics, and analytical chemistry have reinvigorated natural product research, enabling more targeted and efficient discovery of novel bioactive compounds. frontiersin.orgnih.gov

Significance of Fungal Metabolites in Chemical Biology

Fungi are exceptionally creative chemists, producing a vast and diverse array of secondary metabolites. tandfonline.comasm.org These compounds are not essential for the primary growth of the fungus but play crucial roles in ecological interactions, such as defense, competition, and communication. asm.org The structural complexity and chemical diversity of fungal metabolites are unparalleled, making them a rich resource for chemical biology and drug discovery. frontiersin.org

Fungal-derived natural products have had a profound impact on medicine and agriculture. asm.org Beyond the revolutionary β-lactam antibiotics like penicillin, fungi have provided blockbuster drugs such as the immunosuppressant cyclosporine, the cholesterol-lowering statins (e.g., lovastatin), and various anticancer agents. tandfonline.com These molecules often serve as powerful probes for dissecting biological pathways and understanding cellular processes, a core tenet of chemical biology. asm.org They can act as enzyme inhibitors, receptor agonists or antagonists, or interfere with protein-protein interactions, providing invaluable tools to study complex biological systems. The exploration of fungal metabolomes continues to be a promising frontier, with estimates suggesting that a large majority of fungal secondary metabolites remain undiscovered. tandfonline.com

Overview of Pyridoxatin's Initial Isolation and Characterization

This compound was first introduced to the scientific community in 1991 by a team of Japanese researchers. caymanchem.com It was isolated from the culture broth of a fungal strain, Acremonium sp. BX86, as a result of a screening program aimed at discovering novel free radical scavengers. caymanchem.com The initial research highlighted this compound's ability to inhibit lipid peroxidation in rat liver microsomes, demonstrating an activity approximately 20 times more potent than that of vitamin E in the assay system used.

Subsequent research led to the isolation of this compound from other fungal species, including Chaunopycnis alba and the endolichenic fungus Tolypocladium cylindrosporum. researchgate.net The structure of this compound was elucidated through spectroscopic analysis, revealing a unique chemical architecture. caymanchem.com It possesses a pyridinone ring fused to a substituted cyclohexane (B81311) moiety, a structure that distinguishes it from many other natural products. tandfonline.com

Property Value
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Initial Source Organism Acremonium sp. BX86
Other Known Sources Chaunopycnis alba, Tolypocladium cylindrosporum
Key Structural Features Pyridinone ring, substituted cyclohexane

Academic Research Landscape and Gaps in this compound Studies

Since its initial discovery, this compound has been the subject of various academic studies exploring its biological activities. The research landscape indicates that its potential extends beyond its initial classification as a free radical scavenger.

Key Research Areas:

Antifungal Activity: Studies have shown that this compound is effective against Candida species, including Candida albicans. researchgate.net Its mechanism of antifungal action is believed to involve the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net

Anticancer and Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines. caymanchem.com Research has also identified it as an inhibitor of gelatinase A (MMP-2), an enzyme implicated in cancer invasion and metastasis. caymanchem.com

Antibacterial Activity: More recently, this compound has emerged as a promising lead compound against extensively resistant Acinetobacter baumannii, a challenging human pathogen. nih.gov

Despite these promising findings, significant gaps remain in the understanding of this compound. A conclusive mechanism of action for its broad antimicrobial and cytotoxic activities has not yet been fully elucidated. nih.gov While its role as a DNA synthesis inhibitor has been proposed, further investigation is required to confirm this and to understand the precise molecular targets. nih.gov The total synthesis of this compound has been successfully achieved, which opens avenues for the creation of analogues and for structure-activity relationship (SAR) studies to optimize its therapeutic potential. nih.gov Future research will likely focus on delineating its mechanisms of action, exploring its efficacy in in vivo models for various diseases, and leveraging its unique scaffold for the development of new therapeutic agents. nih.gov

Properties

CAS No.

149196-98-5

Molecular Formula

C15H21NO3

Molecular Weight

263.337

IUPAC Name

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1

InChI Key

OQJADHLOEAOIGC-LSCVPOLPSA-N

SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Origin of Product

United States

Isolation and Microorganism Sourcing Methodologies for Pyridoxatin

Strategies for the Isolation of Pyridoxatin from Fungal Cultures

The isolation of this compound from fungal cultures involves several key stages, including the cultivation of the producing microorganism, extraction of the secondary metabolites, and subsequent purification of the target compound. The specific techniques can vary depending on the fungal species and the scale of production.

Traditional Isolation Techniques from Acremonium Species

Historically, species of the fungal genus Acremonium have been recognized as producers of a diverse array of bioactive secondary metabolites. The traditional approach to isolating compounds like this compound from Acremonium cultures is a systematic process rooted in natural product chemistry. This methodology, often guided by bioassays to track the desired activity, involves a series of extraction and chromatographic steps.

The general workflow commences with the large-scale fermentation of the Acremonium strain in a suitable liquid or solid medium to encourage the production of secondary metabolites. Following an adequate incubation period, the fungal biomass and culture broth are separated. The extraction of this compound is typically achieved by using organic solvents, such as ethyl acetate, to partition the compound from the aqueous culture filtrate or a methanolic extract of the mycelium.

The resulting crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic purification steps. A common strategy involves initial fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica (B1680970) gel. These initial steps aim to separate the compounds based on their polarity. Further purification of the fractions containing this compound is then carried out using more refined chromatographic methods. These can include Sephadex LH-20 column chromatography, which separates molecules based on their size, and preparative thin-layer chromatography (TLC). The final purification step often involves high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, to yield pure this compound. The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While effective, these traditional methods can be laborious and time-consuming, often requiring multiple sequential steps to achieve the desired purity.

Exploration of Endolichenic Fungi as Novel Producers

Endolichenic fungi, which reside within the thalli of lichens, represent a unique and relatively untapped source of novel bioactive compounds. researchgate.netmdpi.comresearchgate.net The symbiotic relationship between the fungus and the alga or cyanobacterium in a lichen creates a unique ecological niche that can drive the production of diverse secondary metabolites. researchgate.net Research into these microorganisms has revealed their potential as producers of this compound.

For instance, this compound has been isolated from the endolichenic fungus Aspergillus versicolor. researchgate.net Another notable producer identified from this environment is Tolypocladium cylindrosporum. nih.gov The discovery of this compound from these sources highlights the importance of exploring novel ecological niches in the search for new natural products. researchgate.netnih.gov The isolation procedures from endolichenic fungi generally follow the traditional methods of fermentation, extraction, and chromatography as described for Acremonium species.

Producing OrganismEnvironmentReference
Aspergillus versicolorEndolichenic researchgate.net
Tolypocladium cylindrosporumEndolichenic nih.gov

Identification from Marine-Derived Fungi (e.g., Trichoderma sp., Chaunopycnis sp.)

The marine environment is another frontier for the discovery of novel bioactive compounds from fungi. Marine-derived fungi, in particular, have been shown to produce a range of unique chemical entities. This compound has been successfully identified from fungi isolated from marine organisms.

A significant finding in this area was the isolation of this compound from the marine-derived fungus Chaunopycnis sp. (CMB-MF028), which was isolated from the inner tissue of a marine mollusk, Siphonaria sp. researchgate.net Interestingly, the production of this compound and its subsequent biotransformation were observed during the co-cultivation of Chaunopycnis sp. with another marine-derived fungus, Trichoderma hamatum (CMB-MF030), isolated from the same host. nih.govnih.govnih.gov In this interaction, Trichoderma hamatum was found to deactivate the antifungal this compound produced by Chaunopycnis sp. by converting it into methyl-pyridoxatin. nih.govnih.govresearchgate.net This highlights the role of microbial interactions in the production and modification of secondary metabolites.

Fungal SpeciesMarine SourceKey Finding
Chaunopycnis sp. (CMB-MF028)Marine mollusk (Siphonaria sp.)Producer of this compound. researchgate.net
Trichoderma hamatum (CMB-MF030)Marine mollusk (Siphonaria sp.)Biotransforms this compound to methyl-pyridoxatin during co-culture. nih.govnih.govnih.govresearchgate.net

Advanced Dereplication Approaches for Natural Product Identification

A significant challenge in natural product discovery is the re-isolation of known compounds, a time-consuming and resource-intensive process. To address this, advanced dereplication strategies have been developed to rapidly identify known compounds in complex mixtures at an early stage of the discovery pipeline. These methods combine modern analytical techniques with sophisticated database searching.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern dereplication. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a fingerprint for a specific molecule. This data can be compared against comprehensive natural product databases to quickly identify known compounds like this compound.

The integration of other analytical techniques, such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, further enhances the confidence of identification. For instance, LC-NMR-MS systems allow for the simultaneous acquisition of mass spectrometric, chromatographic, and NMR data from a single sample, providing a wealth of structural information.

Computational tools and databases are integral to the dereplication process. Algorithms like DEREPLICATOR+ can analyze MS/MS data to identify not only known natural products but also their variants. The Global Natural Products Social Molecular Networking (GNPS) platform facilitates the comparison of MS/MS data from different experiments and laboratories, enabling large-scale dereplication and the discovery of new natural product producers. These advanced dereplication approaches significantly accelerate the discovery of novel compounds by allowing researchers to focus their efforts on truly new chemical entities.

TechniquePrincipleApplication in this compound Identification
LC-MS/MS Separates compounds by chromatography and identifies them by mass and fragmentation patterns.Rapidly identifies this compound in a crude extract by matching its mass and fragmentation data against spectral libraries.
HRMS Provides highly accurate mass measurements to determine elemental composition.Confirms the molecular formula of this compound.
LC-NMR-MS Combines separation with both NMR and MS detection for comprehensive structural information.Provides detailed structural confirmation of this compound in a complex mixture without the need for complete isolation.
Computational Dereplication (e.g., DEREPLICATOR+, GNPS) Uses algorithms and databases to match experimental spectral data with known compounds.Automates the identification of this compound and its analogues in large datasets from high-throughput screening.

Biosynthetic Pathways and Genetic Regulation of Pyridoxatin

Proposed Biosynthetic Origins of Pyridoxatin

The assembly of the this compound scaffold is a multi-faceted process that begins with the condensation of simple building blocks and proceeds through several key reactive intermediates.

Role of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Systems

The biosynthesis of this compound is initiated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. cityu.edu.hkescholarship.orgrsc.orguq.edu.au This enzymatic machinery is responsible for the foundational steps of creating the core structure. The process for 4-hydroxy pyridones, the class of compounds to which this compound belongs, typically starts with the condensation of acetyl-CoA, malonyl-CoA, and an amino acid such as tyrosine. nih.gov This condensation is catalyzed by the PKS-NRPS hybrid enzyme, which functions as a molecular assembly line, sequentially adding and modifying the precursor units to build the initial polyketide chain and incorporate the amino acid residue. nih.gov In the case of this compound and related compounds produced in Tolypocladium ophioglossoides, the core PKS-NRPS enzyme is designated TopE/TolA. researchgate.net

Involvement of Tetramic Acid Intermediates

Following the initial assembly by the PKS-NRPS system, a crucial intermediate in the formation of the 4-hydroxy-2-pyridone core of this compound is a tetramic acid derivative. uzh.chnih.gov The biosynthesis of many 4-hydroxy pyridones proceeds through an intermediate pentacyclic structure known as acryltetramic acid, which is formed by the action of the PKS-NRPS and a trans-acting enoyl reductase (ER). nih.gov This tetramic acid scaffold then undergoes further enzymatic modifications. A cytochrome P450 enzyme is proposed to catalyze the transformation of the pentacyclic acryltetramic acid into the six-membered 4-hydroxy-2-pyridone ring system. researchgate.net This conversion is a critical step in diverting the biosynthetic pathway towards the pyridone class of alkaloids. researchgate.netuzh.ch

Formation via o-Quinone Methide Intermediates

A key step in the late stages of this compound biosynthesis is the formation of its distinctive vinyl cyclohexane (B81311) core. It has been proposed that this occurs through a pericyclase-catalyzed reaction involving a reactive o-quinone methide intermediate. rsc.org This highly reactive species is thought to form from an upstream precursor. rsc.orgwikipedia.orgrsc.org The enzyme, likely held within the active site, would then guide an Alder-ene type reaction of the o-quinone methide to construct the vinyl cyclohexane moiety characteristic of this compound. researchgate.net This proposed mechanism highlights the enzymatic control over competing reaction pathways, as an alternative hetero-Diels–Alder reaction of a similar intermediate is believed to lead to the formation of related alkaloids like asperpyridone. rsc.org

Genetic Studies on this compound Biosynthesis

Genetic investigations have been instrumental in unraveling the molecular basis for this compound production, leading to the identification of the complete biosynthetic gene cluster and its regulatory elements.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC). In the fungus Tolypocladium ophioglossoides, this cluster is referred to as the 'top' cluster, which is also responsible for producing the related compounds asperpyridone A and trichodin A. nih.govresearchgate.net A homologous cluster, 'pdx', has been identified in Aspergillus bombycis. cityu.edu.hknih.govresearchgate.net The 'top' cluster contains all the necessary genes for the synthesis and modification of the this compound molecule, from the core PKS-NRPS to various tailoring enzymes. Gene deletion experiments have been used to confirm the function of key enzymes within the pathway. nih.gov

Gene (in T. ophioglossoides 'top' cluster) Homologue (in A. bombycis 'pdx' cluster) Proposed Function Sequence Similarity (%)
topETolACore PKS-NRPS90.1
topDTolCEnoyl reductase81.0
topFTolDCytochrome P45082.3
topGTolBCytochrome P45096.8
topBAdxIO-methyltransferase (OMT)99.6
topC-Zn2Cys6 transcription factor-
topA-Putative enzyme in intermediate biosynthesis-
topH-Putative enzyme in intermediate biosynthesis-
Data derived from studies on the 'top' and 'pdx' gene clusters. nih.govresearchgate.net

Transcriptional Regulation of this compound Production (e.g., Zn2Cys6 Transcription Factors)

The expression of the this compound biosynthetic gene cluster is under the control of specific transcriptional regulators. A key activator identified in T. ophioglossoides is TopC, a transcription factor belonging to the fungal-specific Zn2Cys6 family. nih.govresearchgate.net These proteins are known to regulate a wide array of processes in fungi, including secondary metabolism, development, and stress responses. mdpi.complos.org The TopC protein contains a characteristic GAL4-type Zn2Cys6 DNA-binding domain at its N-terminus. nih.gov

Overexpression of the topC gene has been shown to activate the otherwise latent 'top' cluster, leading to the production of this compound and its co-metabolites. nih.govresearchgate.netresearchgate.net Further studies, such as Electrophoretic Mobility Shift Assays (EMSA), have demonstrated that the TopC protein directly binds to the promoter regions of all the structural genes within the 'top' cluster, confirming its role as a positive regulator. nih.gov In addition to dedicated transcription factors, certain small molecules can also induce the production of these metabolites. The compound NPD938 was found to transcriptionally induce the this compound BGC in Tolypocladium album. oup.com

The biosynthesis of this compound, a fungal metabolite known for its 4-hydroxy-2-pyridone structure, is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). nih.gov The core of this pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.govmdpi.com This enzyme catalyzes the initial condensation of acetyl-CoA, malonyl-CoA, and the amino acid tyrosine. nih.gov This foundational reaction leads to the formation of an acryltetramic acid intermediate, which is a precursor to the characteristic pyridone ring. nih.gov

Following the initial synthesis by the PKS-NRPS, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. A key transformation is the expansion of the initial five-membered ring into the six-membered 4-hydroxy-2-pyridone core, a reaction catalyzed by a cytochrome P450 monooxygenase. nih.govresearchgate.net One of the most notable steps in the pathway is a stereoselective Alder-ene reaction, catalyzed by a specialized enzyme, PdxI, which forms the vinyl cyclohexane portion of the molecule. nih.govescholarship.org This enzymatic control of a pericyclic reaction is a significant discovery in natural product biosynthesis. escholarship.org Other modifications, such as those carried out by short-chain dehydrogenases/reductases (SDRs) like PdxG, are also crucial for the final maturation of the compound. researchgate.netescholarship.org

Genetic regulation of the this compound BGC is intricate and involves specific transcription factors. In Tolypocladium ophioglossoides, a cryptic gene cluster referred to as the "top" cluster, which is responsible for producing this compound and related compounds, is positively regulated by a Zn2Cys6 transcription factor named TopC. nih.govresearchgate.net Overexpression of TopC activates the transcription of the entire cluster, leading to the production of these metabolites. researchgate.net Additionally, external chemical signals can influence production. The compound NPD938 has been shown to induce the production of pyridoxatins in Tolypocladium album by transcriptionally activating the BGC, a process mediated by the global regulator of fungal secondary metabolism, LAE1. nih.gov

Enzyme/Protein Gene (from representative clusters like pdx, top) Function in this compound Biosynthesis Organism(s)
PKS-NRPS HybridtopECatalyzes the initial condensation of acetyl-CoA, malonyl-CoA, and tyrosine. nih.govTolypocladium ophioglossoides
PericyclasePdxICatalyzes a key Alder-ene reaction. nih.govescholarship.orgAspergillus bombycis
Short-Chain Dehydrogenase/Reductase (SDR)PdxG, topHPutative ketoreductase involved in tailoring steps. researchgate.netescholarship.orgAspergillus bombycis, Tolypocladium ophioglossoides
Cytochrome P450 MonooxygenasePdxF, topAInvolved in ring expansion and other oxidative modifications. nih.govresearchgate.netAspergillus bombycis, Tolypocladium ophioglossoides
Transcription FactorTopCPositively regulates the expression of the "top" biosynthetic gene cluster. nih.govresearchgate.netTolypocladium ophioglossoides
Global RegulatorLAE1Mediates the induction of this compound biosynthesis by external compounds like NPD938. nih.govTolypocladium album

Heterologous Expression and Pathway Engineering for Enhanced Production

Heterologous expression has emerged as a powerful and indispensable tool for elucidating the biosynthetic pathway of this compound and for overcoming the limitations of production in native fungal hosts. mdpi.comnih.gov This strategy involves transferring the entire this compound biosynthetic gene cluster (BGC), or specific genes from it, into a well-characterized and genetically tractable host organism, such as Aspergillus oryzae or Aspergillus nidulans. mdpi.comnih.govescholarship.org

One of the primary successes of this approach has been the functional characterization of the genes within the cluster. By expressing different combinations of genes, researchers have been able to identify the minimal set of enzymes required for the synthesis of the core pyridone structure and subsequent tailoring reactions. nih.gov For instance, the heterologous co-expression of the PKS-NRPS (SdxC), a partnering enoylreductase (SdxD), and a ring-expansion P450 enzyme (SdxA) from a putative this compound-related cluster in A. nidulans led to the production of a key ketone intermediate, confirming the function of these enzymes. escholarship.org

Beyond pathway elucidation, heterologous expression offers significant potential for enhancing the production of this compound. nih.gov Native producing strains often have low yields due to complex and tightly controlled regulatory networks or slow growth. mdpi.com Transferring the BGC to an industrial production host can bypass this native regulation, potentially leading to significantly higher titers. nih.gov While yields can be variable, production levels in heterologous hosts ranging from less than 1 mg/L to over 1 g/L have been reported for different fungal BGCs. nih.gov

Pathway engineering within the heterologous host is the next step toward optimizing production. This can involve several strategies:

Promoter Replacement: The native promoters within the BGC can be replaced with strong, inducible, or constitutive promoters recognized by the heterologous host to boost the transcription of pathway genes.

Codon Optimization: The DNA sequences of the this compound genes can be optimized to match the codon usage of the expression host, which can improve translational efficiency and protein expression levels. researchgate.netmdpi.com

Host Strain Engineering: The metabolic background of the host strain itself can be engineered to increase the supply of essential precursors like malonyl-CoA and tyrosine, thereby channeling more metabolic flux toward this compound synthesis. nih.gov

These combined approaches of heterologous expression and metabolic engineering provide a robust platform not only for studying the intricate biochemistry of this compound biosynthesis but also for developing sustainable and high-yield production systems for this valuable compound. researchgate.netrsc.org

Strategy Description Objective
Heterologous Expression Transferring the this compound BGC into a model host organism (e.g., Aspergillus oryzae, A. nidulans). mdpi.comnih.govElucidate gene function, bypass native regulation, and increase production titers. nih.gov
Gene Deletion/Complementation Systematically knocking out genes within the cluster in the heterologous host to determine their specific roles. nih.govPinpoint the function of individual tailoring enzymes in the biosynthetic pathway.
Pathway Refactoring Rebuilding the BGC with synthetic biology tools for expression in a heterologous host. nih.govOvercome cryptic regulation and optimize gene expression. nih.gov
Promoter Engineering Replacing native promoters in the BGC with strong promoters from the host organism.Enhance transcriptional levels of the biosynthetic genes to boost overall pathway flux.
Precursor Supply Engineering Modifying the primary metabolism of the host to overproduce precursors like tyrosine and malonyl-CoA. nih.govIncrease the availability of building blocks for this compound synthesis, thereby improving yield.

Chemical Synthesis and Structural Modification Strategies of Pyridoxatin

Total Synthesis Approaches for Pyridoxatin

The total synthesis of this compound presents notable challenges due to the densely functionalized and stereochemically complex cyclohexyl ring fused to the 1-hydroxy-2-pyridone core. Efforts in this area have focused on both racemic and stereoselective constructions of this unique molecular architecture.

The first and a notable total synthesis of (±)-Pyridoxatin was achieved by Snider and Lu. brandeis.edu Their approach established a foundational route to the core structure of the molecule. The synthesis was completed in seven steps starting from cis-2,4-dimethylcyclohexanone. brandeis.edu

A key step in this synthesis is the condensation of 4-hydroxypyridone with a custom-synthesized allylic silane (B1218182) aldehyde. brandeis.edu This reaction proceeds through an intermediate o-quinone methide, which then undergoes an intramolecular ene reaction. This crucial step establishes the fused ring system and sets the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. The final step involves the oxidation of the pyridone intermediate to install the N-hydroxy group, yielding racemic this compound. brandeis.edu

The synthesis yielded a mixture of diastereomers, from which the desired precursor to this compound could be separated. The key transformations and intermediates in this racemic synthesis are summarized below.

StepStarting MaterialReagents and ConditionsProductYield (%)
1cis-2,4-dimethylcyclohexanone1. LDA, THF, -78 °C; 2. PhSeBrPhenyl selenyl ketone85
2Phenyl selenyl ketoneH₂O₂, CH₂Cl₂α,β-Unsaturated ketone87
3α,β-Unsaturated ketone1. Li(sec-Bu)₃BH; 2. TBDMSCl, imidazoleTBDMS-protected allylic alcohol92
4TBDMS-protected allylic alcohol1. O₃, CH₂Cl₂; 2. Me₂SAldehyde precursor90
5Aldehyde precursor(EtO)₂P(O)CH₂CO₂Et, NaHα,β-Unsaturated ester85
6α,β-Unsaturated ester1. DIBAL-H; 2. (CH₂OH)₂, H⁺; 3. TBAF; 4. PCCAllylic silane aldehyde-
7Allylic silane aldehyde & 4-HydroxypyridoneToluene, refluxCyclohexylpyridone precursor35
8Cyclohexylpyridone precursorMoO₅·Py·HMPA(±)-Pyridoxatin-

Data synthesized from the description in Snider, B. B.; Lu, Q. J. Org. Chem. 1994, 59 (26), 8065–8070. brandeis.edu

This pathway, while yielding the racemic product, was instrumental in confirming the structure of this compound and providing a blueprint for accessing its core scaffold. brandeis.edu

As of current literature, a dedicated enantioselective or stereoselective total synthesis of this compound has not been reported. The racemic synthesis by Snider and Lu highlights the stereochemical complexity of the molecule, which features multiple contiguous stereocenters on the cyclohexane ring. brandeis.edu Achieving stereocontrol is a significant challenge that future synthetic efforts must address.

Potential strategies for a stereoselective synthesis could involve several modern asymmetric methodologies:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be appended to one of the starting materials to direct the stereochemical outcome of key bond-forming reactions, such as the ene reaction or subsequent functional group manipulations.

Asymmetric Catalysis: A catalytic asymmetric approach could be employed for the key cyclization step. nih.gov For instance, a chiral Lewis acid could be used to catalyze the intramolecular ene reaction of the o-quinone methide intermediate, thereby inducing facial selectivity and establishing the desired stereocenters. nih.gov

Substrate-Controlled Diastereoselective Reactions: An alternative approach would involve starting with an enantiomerically pure building block for the cyclohexane ring. The inherent chirality of this starting material could then direct the stereochemical course of the subsequent annulation with the pyridone moiety. nih.gov

Developing such a route is a critical next step in the study of this compound, as it would provide access to individual enantiomers and allow for a more precise investigation of their biological activities.

Synthetic Strategies for this compound Derivatives

The modification of the this compound structure is crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological activity and to optimize its properties.

The design of this compound analogues is guided by established principles of medicinal chemistry. The goal is to systematically modify different parts of the molecule—the pyridone core, the N-hydroxy group, and the substituents on the cyclohexyl ring—to understand their contribution to its free-radical scavenging ability.

Key design principles include:

Modification of the Pyridone Core: The 1-hydroxy-2-pyridone moiety is a known iron chelator, which may contribute to its biological activity. Analogues could be designed with variations in this core to modulate chelation properties and antioxidant potential.

Scaffold Simplification: Creating simplified analogues that retain the core pharmacophore but are easier to synthesize can accelerate SAR studies. For example, replacing the substituted cyclohexane ring with simpler aliphatic or aromatic groups could help determine the essential structural elements for activity.

These design strategies aim to generate a library of compounds that systematically explore the chemical space around the parent this compound molecule. nih.gov

A flexible synthetic route that allows for the introduction of diversity is essential for SAR studies. The work by Snider and Lu also provided an efficient two-step route to this compound analogues. brandeis.edu This approach involves the condensation of 4-hydroxypyridone with various aldehydes, leading to different adducts. brandeis.edu

For example, the condensation of 4-hydroxypyridone with citronellal (B1669106) was shown to produce inverse electron demand Diels-Alder adducts and an ene adduct. Subsequent oxidation completes the synthesis of the analogues. brandeis.edu This modular approach allows for the variation of the aldehyde component, leading to a range of analogues with different substituents on the fused ring system.

Aldehyde ReactantAdduct TypeAnalogue Product
CitronellalInverse Electron Demand Diels-Alder AdductAnalogue 1
CitronellalEne AdductAnalogue 2

This strategy provides a practical method for generating a series of related compounds, enabling a systematic investigation of how structural changes impact biological function. The data gathered from such studies are invaluable for designing second-generation compounds with enhanced potency or improved pharmacokinetic properties.

Advanced Structural Elucidation and Stereochemical Assignment of Pyridoxatin

Comprehensive Spectroscopic Analyses for Structure Determination

The definitive determination of the planar structure and relative stereochemistry of Pyridoxatin has been achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been fundamental in assembling the molecular puzzle of this compound. The ¹³C NMR spectrum of this compound displays 14 distinct signals, which have been assigned to the pyridone skeleton, a cyclohexane (B81311) substructure, and a 1,4-disubstituted aromatic moiety. rsc.org The presence of a 3,4,5-trisubstituted pyridin-2(1H)-one is corroborated by both ¹H and ¹³C NMR data. rsc.org A characteristic signal in the ¹H NMR spectrum is a doublet at δH 7.13 with a small coupling constant (0.5 Hz), which is attributed to the proton adjacent to the NH group of the pyridone ring. rsc.org

The existence of rotamers, which are stereoisomers resulting from hindered rotation around a single bond, has been observed for this compound. researchgate.net This phenomenon, arising from the restricted rotation around the C-7 to C-3 axis connecting the two ring systems, leads to the appearance of two sets of NMR signals in solution. researchgate.netresearchgate.net The ratio of these rotamers can be estimated from the integration of the ¹H-NMR spectrum. researchgate.net

Detailed analysis of 2D NMR spectra, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), has been crucial in establishing the connectivity within the molecule. For instance, key HMBC correlations have been used to piece together the condensed ring system of pyridine (B92270), pyran, and cyclohexane. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Major Rotamer) in CD₃OD

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2167.5
3108.9
4158.8
5109.8
6134.57.13, d (0.5)
737.93.25, m
832.11.90, m; 1.65, m
943.51.85, m
1028.71.75, m; 1.55, m
11134.85.40, br s
12121.5
1370.14.10, br s
1421.31.70, s
1529.81.05, s
1622.01.00, s

Data compiled from published research. rsc.orgnih.gov Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS/MS

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in determining the elemental composition of this compound. The accurate mass measurement of the molecular ion is consistent with the molecular formula C₁₅H₂₁NO₃. nih.gov For instance, a positive ESI-MS spectrum might show a molecular ion [M+H]⁺, while a negative mode would show [M-H]⁻. nih.gov Tandem MS/MS experiments, which involve the fragmentation of the parent ion, provide further structural information by revealing characteristic fragmentation patterns that help to confirm the connectivity of the different structural units within the molecule. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS are powerful tools for determining the planar structure and connectivity, X-ray crystallography provides the most unambiguous method for establishing the absolute stereochemistry of a chiral molecule. Although obtaining suitable crystals of this compound itself has been challenging, the absolute configuration was successfully determined in 2014 through X-ray diffraction analysis of a metal chelate, specifically (this compound)₂Cu. researchgate.net This analysis provided the definitive assignment of the absolute configuration of the stereogenic centers within the this compound molecule.

Chiroptical Methods for Stereochemical Assignment

In addition to X-ray crystallography, chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are invaluable for assigning the absolute configuration, especially when suitable crystals for X-ray analysis cannot be obtained.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy has been employed in the study of this compound and its analogues to assist in the assignment of their absolute configurations. The experimental ECD spectrum, which shows characteristic positive or negative Cotton effects, is compared with the theoretically calculated ECD spectrum for a specific enantiomer. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the chiral centers. This method has been successfully used to assign the absolute configuration of compounds structurally related to this compound.

Vibrational Optical Activity (VOA) Methods (e.g., VCD, ROA)

Vibrational Optical Activity (VOA) encompasses techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These methods measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman radiation, respectively, providing detailed stereochemical information. While VCD and ROA have emerged as powerful tools for the stereochemical elucidation of other complex natural products, a specific application of these techniques to this compound has not been extensively reported in the scientific literature. rsc.orgresearchgate.net

Mechanistic Investigations of Pyridoxatin S Biological Activities

Molecular Mechanisms of Antimicrobial Activity

Pyridoxatin, a natural product isolated from fungi, has demonstrated notable antimicrobial properties. nih.gov Investigations into its biological activities have sought to unravel the specific molecular pathways through which it exerts its effects on both bacterial and fungal pathogens.

The antibacterial facets of this compound are a subject of ongoing research, with studies pointing towards its potential against challenging drug-resistant bacteria.

This compound is indicated to be an inhibitor of DNA synthesis. nih.gov This activity has been observed in studies involving eukaryotic cells, where it was shown to inhibit DNA synthesis in a prostate cancer cell line. jmb.or.kr However, the direct translation of this mechanism to bacterial cells has not been fully elucidated in the available scientific literature. While the inhibition of nucleic acid synthesis is a known antibacterial strategy, the precise molecular interactions and targets of this compound within bacterial DNA replication or transcription processes remain an area for further investigation. uobabylon.edu.iq

Recent research has highlighted this compound as a promising agent against high-priority, drug-resistant bacterial pathogens. researchgate.netresearchgate.net In a large-scale phenotypic screening of a library containing 2,500 fungal extracts, an extract from the fungus Tolypocladium sp. showed the most significant potency against a highly virulent and extensively drug-resistant strain of Acinetobacter baumannii (AB5075). nih.govjmb.or.krresearchgate.netresearchgate.net The active compound responsible for this activity was identified as this compound. nih.govresearchgate.net

Subsequent in vitro testing established the minimum inhibitory concentration (MIC) of this compound against A. baumannii (AB5075). nih.govresearchgate.netresearchgate.net These findings suggest that this compound could serve as a valuable lead compound for developing new antimicrobials to combat infections caused by this critical pathogen. nih.govresearchgate.netresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii (AB5075)
CompoundMIC (μM)Reference Strain
This compound38A. baumannii (AB5075)
Levofloxacin (Control)28A. baumannii (AB5075)

The antifungal activity of this compound is well-documented, with detailed studies revealing its impact on essential fungal cellular processes.

A primary mechanism of this compound's antifungal action is its interference with the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. jmb.or.kruobabylon.edu.iqresearchgate.net Fungi depend on ergosterol to regulate membrane fluidity and function. researchgate.net Research has shown that this compound treatment leads to a dose-dependent inhibition of ergosterol synthesis in Candida species. jmb.or.kruobabylon.edu.iq

This inhibition results in the accumulation of precursor molecules, specifically squalene (B77637) and lanosterol. jmb.or.kruobabylon.edu.iq Furthermore, quantitative PCR (qPCR) analysis has revealed that this compound significantly down-regulates the expression of most genes involved in the sterol biosynthesis pathway. jmb.or.kruobabylon.edu.iq Structure-activity relationship studies have identified the heterocyclic hydroxamic acid group within the this compound molecule as the key functional component responsible for its potent antifungal action. jmb.or.kruobabylon.edu.iqresearchgate.net

Table 2: Effect of this compound on Sterol Content in C. albicans
Treatment ConditionErgosterol ContentSqualene AccumulationLanosterol Accumulation
This compound-treated cellsInhibited (dose-dependently)ObservedObserved
Untreated cells (Control)NormalNot significantNot significant

Beyond its effects on individual fungal cells, this compound has been shown to effectively inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial treatments. jmb.or.krresearchgate.net Studies focusing on the pathogenic yeast Candida albicans have demonstrated that this compound prevents biofilm development. jmb.or.kruobabylon.edu.iq Specifically, at a concentration of 4 μg/mL, this compound was found to reduce C. albicans biofilm formation by 70% compared to untreated controls. researchgate.net This anti-biofilm activity is significant as it does not appear to be affected by the efflux pumps that often confer drug resistance in fungi. jmb.or.kruobabylon.edu.iq The compound has shown efficacy against several Candida species, highlighting its broad-spectrum potential. jmb.or.kr

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various Candida Species
Candida SpeciesMIC Range (μg/mL)
C. albicans1 - 4
C. parapsilosis
C. glabrata
C. krusei

Elucidation of Antifungal Mechanisms

Role of Heterocyclic Hydroxamic Acid Moiety

The heterocyclic hydroxamic acid moiety within the this compound structure is considered a critical functional group responsible for its biological effects. researchgate.netnih.govresearchgate.net Structure-activity relationship studies have underscored the importance of this N-hydroxyl group. researchgate.netnih.gov

Mechanisms of Anticancer Activity

A primary mechanism of this compound's anticancer action is its ability to inhibit DNA synthesis. nih.govabcam.com This effect directly halts the proliferation of cancer cells. nih.gov The inhibitory effect has been quantified in human prostate cancer cells (PC-3), a well-established model for cancer research. jmb.or.krkoreascience.krjmb.or.kr

In studies utilizing a [³H]thymidine incorporation assay, which measures the rate of DNA replication, this compound demonstrated potent inhibition of DNA synthesis in PC-3 cells. jmb.or.krkoreascience.kr The concentration required to achieve 50% inhibition (IC₅₀) was determined to be 2.92 µM. jmb.or.krkoreascience.krjmb.or.kr This finding highlights a direct antiproliferative action at a micromolar concentration.

Table 1: Inhibition of DNA Synthesis by this compound

Cell LineAssayIC₅₀ (µM)Reference(s)
PC-3 (Prostate)[³H]thymidine incorporation2.92 jmb.or.kr, koreascience.kr

This compound also functions as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme also known as Gelatinase A. jmb.or.krkoreascience.krnih.govabcam.com MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. jmb.or.kr The activity of MMP-2 is particularly important in cancer invasion and metastasis, as it allows cancer cells to break through tissue barriers. jmb.or.krkoreascience.kr

The inhibitory potential of this compound against activated Gelatinase A was measured using a fluorescent synthetic peptide as a substrate. jmb.or.krkoreascience.kr The results showed that this compound inhibits MMP-2 activity with an IC₅₀ value of 15.2 µM. jmb.or.krkoreascience.krresearchgate.net This action suggests that this compound can interfere with the metastatic potential of cancer cells.

Table 2: Inhibition of MMP-2 (Gelatinase A) by this compound

EnzymeAssayIC₅₀ (µM)Reference(s)
Gelatinase A (MMP-2)Fluorescent Synthetic Peptide15.2 jmb.or.kr, koreascience.kr, researchgate.net

Beyond specific mechanistic actions, this compound demonstrates broad cytotoxic activity against various human cancer cell lines in vitro. jmb.or.krkoreascience.kr This cytotoxicity is the ultimate outcome of its disruptive effects on cellular processes like DNA synthesis. Its efficacy has been noted in models such as the PC-3 human prostate cancer cell line, where its potent inhibition of DNA replication contributes to cell death. jmb.or.krkoreascience.kr

Free Radical Scavenging and Antioxidant Mechanisms

In addition to its anticancer properties, this compound is recognized as an effective free radical scavenger. medchemexpress.comnih.govabcam.com Free radicals are highly reactive molecules that can cause oxidative stress, leading to cellular damage to lipids, proteins, and DNA, which is implicated in a range of diseases. frontiersin.orgmdpi.com Antioxidants mitigate this damage by neutralizing free radicals. mdpi.com

This compound's capacity as a free radical scavenger has been quantified, showing an IC₅₀ value of 8 µM. abcam.com The antioxidant mechanism likely involves processes such as hydrogen atom transfer (HAT) or single-electron transfer (SET), where the antioxidant molecule donates a hydrogen atom or an electron to stabilize the free radical. frontiersin.orgmdpi.com

Table 3: Free Radical Scavenging by this compound

ActivityIC₅₀ (µM)Reference(s)
Free Radical Scavenging8 abcam.com

A specific manifestation of this compound's antioxidant capability is the inhibition of lipid peroxidation. medchemexpress.comnih.govmedchemexpress.com Lipid peroxidation is a chain reaction in which free radicals attack lipids, particularly in cell membranes, leading to cellular damage. mdpi.com

Direct Scavenging of Reactive Oxygen Species

This compound, a fungal metabolite originally isolated from Acremonium sp., has been identified as a notable free radical scavenger. caymanchem.commedchemexpress.commedchemexpress.com Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cellular components such as lipids, proteins, and DNA. The ability of a compound to directly neutralize these species is a key aspect of its antioxidant activity. Mechanistic investigations into this compound have revealed its capacity to interact with and neutralize various forms of ROS through different pathways, thereby mitigating oxidative stress. ontosight.ainih.gov

Research has demonstrated that this compound's antioxidant properties are multifaceted. It has been shown to act as an antioxidant against iron-dependent oxidative stress, a process linked to its iron-chelating capabilities. nih.govresearchgate.netbiorxiv.org Furthermore, studies have evaluated its efficacy in scavenging synthetically generated free radicals and inhibiting oxidative processes like lipid peroxidation. caymanchem.commedchemexpress.com One study noted that this compound is a potent free radical scavenger, potentially exhibiting 20 times more activity than vitamin E in the context of inhibiting lipid peroxidation. rsc.org

Inhibition of Lipid Peroxidation

A significant aspect of this compound's antioxidant activity is its ability to inhibit lipid peroxidation, the oxidative degradation of lipids. This process is a well-established cause of cellular membrane damage. The effectiveness of this compound in this regard has been quantified using assays that measure the byproducts of lipid peroxidation.

One key method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures aldehydes such as malondialdehyde produced during lipid peroxidation. In an in vitro study using rat liver microsomes devoid of vitamin E, this compound was found to inhibit the formation of TBARS with an IC50 value of 0.55 μg/mL. caymanchem.commedchemexpress.com The IC50 value represents the concentration of the compound required to inhibit the process by 50%, with lower values indicating greater potency.

Another method to assess the anti-hemolytic activity against radical-induced damage involves using the free radical generator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). In a study on rat erythrocytes, this compound inhibited hemolysis induced by AAPH with an IC50 value of 1.95 μg/mL, further confirming its protective effect against radical-induced damage to cellular membranes. caymanchem.com

Scavenging of Synthetic Radicals (DPPH and ABTS)

The direct radical-scavenging ability of this compound has also been assessed using stable synthetic radicals, primarily DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays are widely used to screen for antioxidant activity. e3s-conferences.orgresearchgate.netmdpi.com Research findings indicate that this compound can scavenge both DPPH and ABTS radicals, although the reported efficacy varies. One study found that at a concentration of 100 μg/mL, this compound demonstrated a 13.2% clearance of DPPH free radicals and a 5.9% clearance of ABTS free radicals. medchemexpress.com

Table 1: Summary of Direct ROS Scavenging and Antioxidant Activities of this compound

Assay TypeSystem/RadicalMeasured EffectResultReference
Lipid Peroxidation InhibitionThiobarbituric Acid Reactive Substances (TBARS) in rat liver microsomesInhibition of TBARS productionIC50 = 0.55 μg/mL caymanchem.com
Anti-hemolytic ActivityAAPH-induced hemolysis in rat erythrocytesInhibition of hemolysisIC50 = 1.95 μg/mL caymanchem.com
Radical ScavengingDPPH (2,2-diphenyl-1-picrylhydrazyl)Radical Clearance13.2% at 100 μg/mL medchemexpress.com
Radical ScavengingABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Radical Clearance5.9% at 100 μg/mL medchemexpress.com

The data suggests that this compound's primary antioxidant mechanism may be more complex than simple radical scavenging, potentially involving its iron chelation properties which prevent the formation of highly reactive species like the hydroxyl radical via the Fenton reaction. biorxiv.orgmdpi.comnih.gov While specific studies on its direct scavenging of superoxide (B77818) or hydroxyl radicals are not extensively detailed in the available literature, its established inhibition of lipid peroxidation and activity in iron-dependent systems underscore its role as a significant antioxidant compound. caymanchem.comnih.gov

Structure Activity Relationship Sar Studies of Pyridoxatin and Its Analogues

Identification of Key Pharmacophores for Antimicrobial Activity

The antimicrobial activity of pyridoxatin, particularly its potent effect against Candida species, is strongly linked to specific structural motifs. researchgate.net A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the primary pharmacophore for its antifungal action has been identified as the heterocyclic hydroxamic acid group. researchgate.netscispace.com

Studies have demonstrated that the N-hydroxy group on the 4-hydroxy-2-pyridone core is indispensable for its antifungal efficacy. researchgate.netresearchgate.net This was conclusively shown by comparing the activity of this compound with its derivative, N-deoxy-pyridoxatin, where the N-hydroxy group is removed. While this compound exhibits potent activity against various Candida species with Minimum Inhibitory Concentrations (MICs) ranging from 1-4 μg/ml, N-deoxy-pyridoxatin shows no antifungal activity at concentrations up to 128 μg/ml. researchgate.netresearchgate.net This highlights the N-OH moiety as the key functional group. The proposed mechanism for this activity is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netresearchgate.net

Further supporting this finding, SAR studies on related 4-hydroxy-2-pyridone alkaloids, such as didymellamide A and PF1140, have also confirmed that the presence of an N-OH moiety is critical for their potent anti-Candida activity. researchgate.netuzh.ch

For antibacterial activity against Gram-negative pathogens, research on the broader class of 4-hydroxy-2-pyridones indicates that the 4-hydroxy group of the pyridone scaffold is a crucial structural feature required for activity. nih.govacs.orgresearchgate.net This class of compounds has been found to inhibit bacterial DNA synthesis. nih.gov The lipophilic substituent at the C6 position of the pyridone ring also plays a significant role in modulating antibacterial potency. researchgate.net

Table 1: Effect of N-Hydroxylation on Antifungal Activity of this compound

CompoundStructureModificationAntifungal Activity (MIC against C. albicans)Reference
This compound Parent Compound1-4 µg/mL researchgate.net
N-deoxy-pyridoxatin Removal of N-OH groupInactive (>128 µg/mL) researchgate.net
PYR-D1 Chemical structure not availableBiotin conjugation at N-OHInactive (>128 µg/mL) researchgate.net

Correlating Structural Features with Anticancer Potency

This compound has been reported to possess cytotoxic properties against a panel of cancer cell lines and functions as an inhibitor of gelatinase A (MMP-2), a key enzyme in cancer metastasis. nih.govnih.govresearchgate.net The hydroxamic acid moiety, identified as crucial for antimicrobial activity, is a well-known zinc-binding group and is likely responsible for the inhibition of the zinc-containing enzyme gelatinase A. nih.gov

While specific SAR studies on this compound analogues for anticancer activity are limited, research on the broader family of 4-hydroxy-2-pyridone alkaloids provides valuable insights. innovareacademics.inresearchgate.net For instance, the novel 4-hydroxy-2-pyridone alkaloid, furanpydone A, which shares the core scaffold with this compound, demonstrated significant inhibitory activity against ten different human cancer cell lines, with IC₅₀ values ranging from 4.35 to 9.72 µM. mdpi.commdpi.com Another related compound, N-hydroxyapiosporamide, also showed cytotoxicity. mdpi.com

These findings suggest that the 4-hydroxy-2-pyridone core is a viable scaffold for developing anticancer agents. Modifications on the side chains attached to this core can significantly influence potency and selectivity. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, another related structural class, SAR studies have shown that substitutions at various positions on the ring system can drastically alter anticancer activity, with certain substitutions leading to potent inhibition of kinases like VEGFR-2 and HER-2. mdpi.commdpi.comnih.gov For example, introducing an ethyl group at the N8 position of some pyrido[2,3-d]pyrimidin-7-ones improved activity four-fold compared to methylated analogues. mdpi.com

Table 2: Cytotoxic Activity of Selected 4-Hydroxy-2-pyridone Analogues

CompoundCancer Cell LineIC₅₀ (µM)Reference
Furanpydone A MKN-45 (Gastric)4.35 mdpi.commdpi.com
HCT116 (Colon)6.21 mdpi.commdpi.com
K562 (Leukemia)7.53 mdpi.commdpi.com
A549 (Lung)9.72 mdpi.commdpi.com
DU145 (Prostate)8.84 mdpi.commdpi.com
This compound OVCAR-5 (Ovarian)Active (qualitative) researchgate.net
MCF-7 (Breast)Active (qualitative) researchgate.net

Systematic Derivatization and Bioactivity Profiling

Systematic derivatization is a cornerstone of SAR studies, involving the planned synthesis of analogues to probe the function of different parts of a molecule. For this compound, only a few derivatives have been reported. The synthesis of N-deoxy-pyridoxatin and a biotinylated derivative (PYR-D1) at the N-hydroxy position both resulted in the complete loss of antifungal activity, reinforcing the essential nature of the free hydroxamic acid pharmacophore. researchgate.net

Bioactivity profiling involves testing compounds against a wide range of biological targets to create a "profile" of their effects. nih.gov this compound has been profiled for its antimicrobial and anticancer activities. nih.govresearchgate.net It was found to be active against Candida albicans (MIC = 1.64 μg/ml), cytotoxic against a panel of 21 cancer cell lines (EC₅₀s = 0.10-7.04 μg/ml), and an inhibitor of gelatinase A (IC₅₀ = 15.2 μM). nih.gov

More extensive derivatization and profiling have been performed on the general class of 4-hydroxy-2-pyridones. nih.govacs.org These studies have systematically explored modifications at different positions of the pyridone ring and the attached side chains. For example, in a series of antibacterial 4-hydroxy-2-pyridones, optimization of the C6 substituent from an isobutyl group to a dimethylcyclohexyl group led to a 30-fold increase in potency against Mycobacterium tuberculosis. researchgate.net This systematic approach allows for the development of a detailed understanding of how structural changes impact biological outcomes. unil.chcardiosomatics.ru

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective analogues. researchgate.net Methods like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are integral to modern drug discovery. nih.govmdpi.com

While specific computational studies on this compound are not widely published, these methods have been extensively applied to its structural class.

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. For example, docking studies of cyanopyridone derivatives into the ATP-binding sites of cancer-related kinases like VEGFR-2 and HER-2 have been used to explain their potent inhibitory activities and guide further optimization. mdpi.com Similarly, docking has been used to rationalize the activity of pyridazinone derivatives against bacterial proteins. frontiersin.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for bioactivity. Pharmacophore models have been developed for various pyridinone and pyridazine (B1198779) analogues to identify new potential inhibitors from large compound databases. rsc.orgnih.govresearchgate.net

QSAR: Quantitative structure-activity relationship studies build mathematical models that correlate chemical structures with biological activity. QSAR models have been developed for various pyridine (B92270) and pyrimidine (B1678525) derivatives to predict their antibacterial or anticancer potency based on physicochemical descriptors. mdpi.commdpi.comnih.gov

Density Functional Theory (DFT): These quantum mechanical calculations can be used to understand the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and biosynthetic pathways, as has been done for related 4-hydroxy-2-pyridone alkaloids. mdpi.com

These computational approaches provide a molecular-level understanding that complements experimental SAR data, accelerating the development of this compound-based compounds into potential therapeutic agents. rsc.orgmdpi.comrsc.org

Future Directions and Translational Research Perspectives for Pyridoxatin

Discovery of Novel Pyridoxatin-Related Natural Products

The search for novel bioactive compounds is an ongoing endeavor in pharmaceutical science, with microbial natural products remaining a vital source for drug discovery. nih.gov Fungal-derived 2-pyridone alkaloids, the class to which this compound belongs, are considered a particularly promising group with potent and selective antifungal activities. nih.gov Future discovery efforts are moving beyond traditional screening methods and leveraging genomics and metabolomics to uncover novel, structurally related compounds.

Genome mining has emerged as a powerful strategy for identifying "silent" or latent biosynthetic gene clusters (BGCs) in microbial genomes that may produce undiscovered natural products. nih.gov For instance, the activation of the "top" gene cluster in Tolypocladium ophioglossoides was found to produce not only this compound but also the related compounds asperpyridone A and trichodin A. This highlights the potential of a single gene cluster to generate a family of related molecules. Further exploration of fungal genomes, particularly from unique ecological niches like endolichenic fungi—the source of this compound in one study—is expected to yield additional this compound-like structures. researchgate.net

Chemoselective enrichment techniques, which isolate compounds based on specific functional groups, offer another innovative approach. rsc.org By targeting the characteristic hydroxamic acid or other moieties of the pyridone core, researchers can more efficiently isolate minor, yet potentially potent, analogues from complex extracts.

Table 1: this compound and Related Natural Products

Compound Name Source Organism(s) Key Structural Class Noteworthy Biological Activity
This compound Acremonium sp., Tolypocladium geodes, Tolypocladium cylindrosporum researchgate.netnih.gov 2-Pyridone Alkaloid Antifungal, MMP-2 Inhibition, Free-radical Scavenging nih.gov
Asperpyridone A Tolypocladium ophioglossoides 2-Pyridone Alkaloid Produced from the same gene cluster as this compound
Trichodin A Tolypocladium ophioglossoides 2-Pyridone Alkaloid Produced from the same gene cluster as this compound
Tenellin Beauveria bassiana 2-Pyridone Alkaloid Siderophore, structurally related to this compound
Leporin Fungal sources 2-Pyridone Alkaloid Antifungal, subject of biosynthetic studies nih.gov

Advanced Biosynthetic Pathway Engineering for Scalable Production

The complex stereochemistry of this compound makes its total chemical synthesis challenging, limiting large-scale production. Metabolic engineering of microorganisms offers a sustainable and scalable alternative. sciepublish.com By harnessing and optimizing the organism's natural synthetic machinery, it is possible to produce significant quantities of the desired compound. nih.gov

A critical breakthrough in this area is the identification of the this compound BGC, which provides the genetic blueprint for its production. Research has proposed investigating key enzymatic steps, such as the Alder-Ene and dephenylation reactions, as targets for pathway engineering. nih.gov Understanding these enzyme-catalyzed reactions is fundamental to manipulating the pathway to increase yield or generate novel analogues. nih.gov

Future strategies will likely involve:

Heterologous Expression: Transferring the entire this compound BGC into a well-characterized industrial host, such as Saccharomyces cerevisiae or Aspergillus nidulans, which are amenable to genetic manipulation and large-scale fermentation. dtu.dkbiorxiv.org

Promoter Engineering: Replacing native promoters in the BGC with strong, inducible promoters to enhance the expression of key enzymes and boost metabolic flux towards this compound.

Precursor Supply Enhancement: Modifying the host's primary metabolism to increase the intracellular pools of precursor molecules required for this compound biosynthesis.

Table 2: Key Enzyme Classes in Proposed this compound Biosynthesis and Engineering

Enzyme/Protein Class Proposed Function in Biosynthesis Engineering Application
Polyketide Synthase (PKS) Forms the polyketide backbone of the molecule. Domain swapping or modification to create novel backbones.
Non-Ribosomal Peptide Synthetase (NRPS) Incorporates amino acid-derived moieties. Altering modules to incorporate different amino acids.
Pericyclase/Diels-Alderase Catalyzes key cycloaddition reactions to form the ring structures. nih.gov A primary target for understanding and engineering stereochemical outcomes.
Hydroxylases/Oxidases Introduce hydroxyl groups, including the critical N-hydroxy function. Modifying to alter oxidation patterns on the scaffold.
Transcription Factors (e.g., TopC) Regulate the expression of the entire gene cluster. Overexpression to "turn on" the pathway and increase overall production.

Rational Design of Enhanced this compound Analogues

Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of their biological target and structure-activity relationships (SAR). nih.govnih.gov For this compound, SAR studies have identified the heterocyclic hydroxamic acid moiety as a key pharmacophore, particularly for its antifungal activity, as it is crucial for interfering with ergosterol (B1671047) biosynthesis. researchgate.net

Future research will focus on the systematic modification of the this compound scaffold to probe and enhance its biological activities. This involves the chemical synthesis of a library of analogues where different parts of the molecule are altered.

Key areas for modification include:

The Hydroxamic Acid Group: Bioisosteric replacement to modulate metal-chelating ability, stability, and cell permeability.

The Cyclohexyl Ring: Altering substituents to improve lipophilicity and binding interactions with its molecular target(s).

The Pyridone Core: Modifications to the core ring system to fine-tune electronic properties and target engagement.

Computational modeling and docking studies can be used to predict how these changes will affect binding to targets like MMP-2 or enzymes in the ergosterol pathway, guiding the synthesis of the most promising candidates. mdpi.com

Table 3: Framework for Structure-Activity Relationship (SAR) Studies of this compound

Molecular Region Type of Modification Potential Impact on Activity
1-hydroxy-2-pyridone Core Substitution on the ring; replacement of the N-hydroxy group (e.g., N-deoxy analogues) researchgate.net Loss or alteration of antifungal and metal-chelating activity.
Cyclohexyl Side Chain Alteration of methyl groups; modification of the vinyl group. Changes in lipophilicity, target binding specificity, and metabolic stability.
Linker Variation in the connection point between the core and the side chain. Modifying the spatial orientation of the two main moieties, affecting target fit.

Exploration of New Mechanistic Targets and Biological Pathways

The established antifungal mechanism, which involves causing the accumulation of squalene (B77637) and lanosterol, already provides a powerful tool to study the regulation of the ergosterol pathway in detail. researchgate.net However, unbiased, large-scale approaches are needed to discover entirely new targets.

Prospective research methodologies include:

Chemical Proteomics: Using affinity-based probes derived from the this compound structure to pull down its direct binding partners from cell lysates, which can then be identified by mass spectrometry.

Thermal Proteome Profiling (TPP): Treating cells or cell lysates with this compound and measuring changes in the thermal stability of thousands of proteins. Direct binding of this compound to a target protein typically alters its melting temperature.

Phenotypic Screening: Testing this compound across diverse cell-based assays (e.g., reporter assays for various signaling pathways) to identify unexpected biological effects, which can then be traced back to a specific molecular target.

The discovery of new targets could expand the therapeutic potential of this compound into new disease areas and provide a deeper understanding of its polypharmacology.

Integration with Emerging Research Technologies (e.g., Omics approaches)

Modern biological research is increasingly driven by "omics" technologies, which allow for the global analysis of different classes of biomolecules. nih.govmdpi.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive, systems-level understanding of a drug's mechanism of action and its effects on a cell. thermofisher.comfrontiersin.org this compound research is well-positioned to benefit from such multi-omics approaches.

Genomics: As discussed, genome mining is key to discovering BGCs for this compound and its relatives. nih.gov Comparative genomics can reveal how these clusters have evolved across different fungal species.

Transcriptomics: RNA-sequencing (RNA-seq) can provide an unbiased, global view of all the genes that are up- or down-regulated in a cell upon treatment with this compound. This would expand upon initial studies that used qPCR to show the downregulation of specific ergosterol biosynthesis genes in Candida. researchgate.net

Proteomics: Quantitative proteomics can identify changes in the abundance of thousands of proteins following this compound exposure, revealing downstream effects on cellular pathways and identifying potential biomarkers of response.

Metabolomics: This has already been used to confirm the buildup of ergosterol precursors. researchgate.net Untargeted metabolomics could further be used to map the global metabolic rewiring induced by this compound, uncovering other affected pathways. escholarship.org

By integrating these datasets, researchers can build comprehensive models of this compound's cellular effects, identifying critical nodes in the network that are responsible for its therapeutic actions and paving the way for more informed drug development.

Table 4: Application of Omics Technologies in this compound Research

Omics Technology Molecule Measured Key Application in this compound Research
Genomics DNA Discovery of biosynthetic gene clusters (BGCs) for this compound and novel analogues. nih.gov
Transcriptomics RNA Identifying global gene expression changes in response to this compound; understanding regulatory networks. researchgate.netnih.gov
Proteomics Proteins Unbiased identification of drug targets (e.g., via TPP) and downstream pathway effects. nih.gov
Metabolomics Metabolites Confirming mechanism of action (e.g., ergosterol pathway) and discovering off-target metabolic effects. escholarship.orgnih.gov
Multi-omics Integrated Data Building systems-level models of this compound's mechanism of action for a holistic understanding. mdpi.comthermofisher.com

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